molecular formula C18H15N5OS B11066174 2-{[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

2-{[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B11066174
M. Wt: 349.4 g/mol
InChI Key: BWYZGMMCGIJOCE-UHFFFAOYSA-N
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Description

2-{[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE is a complex organic compound that features a triazole ring, a phthalazinone core, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE typically involves multiple steps, starting with the preparation of the triazole ring and the phthalazinone core The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones The phthalazinone core is often prepared via a condensation reaction between phthalic anhydride and hydrazine

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE is unique due to its combination of a triazole ring, a phthalazinone core, and a sulfanyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

2-[[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C18H15N5OS/c1-12-6-2-5-9-15(12)23-16(20-21-18(23)25)11-22-17(24)14-8-4-3-7-13(14)10-19-22/h2-10H,11H2,1H3,(H,21,25)

InChI Key

BWYZGMMCGIJOCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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